4-{[(4-allyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzenecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[(4-allyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzenecarboxylic acid is a useful research compound. Its molecular formula is C21H17F3N6O2S2 and its molecular weight is 506.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-{[(4-allyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzenecarboxylic acid is a complex organic molecule that incorporates multiple pharmacologically relevant moieties. This article explores its biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, supported by various studies and data.
Chemical Structure
The compound features a thiazole ring and a triazole moiety, both known for their diverse biological activities. The presence of the trifluoromethyl group enhances lipophilicity and biological activity, while the allyl and benzenecarboxylic acid groups contribute to its pharmacological profile.
Anticancer Activity
Research indicates that thiazole and triazole derivatives exhibit significant anticancer properties. For instance:
- A study demonstrated that compounds similar to the target molecule showed IC50 values in the low micromolar range against various cancer cell lines, suggesting potent cytotoxicity. Specifically, derivatives with thiazole rings displayed enhanced activity against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines .
Compound | Cell Line | IC50 (μM) |
---|---|---|
Compound A | HCT-116 | 6.2 |
Compound B | T47D | 27.3 |
Target Compound | Various | TBD |
Antimicrobial Activity
The compound's structural features also suggest potential antimicrobial effects. Compounds containing thiazole and triazole rings have been reported to possess antibacterial and antifungal activities:
- Studies have shown that related triazole derivatives exhibit broad-spectrum antibacterial activity against Mycobacterium tuberculosis and other pathogens .
Anti-inflammatory Activity
The anti-inflammatory potential of thiazole-containing compounds is well-documented:
- Some derivatives have shown promising results in reducing inflammation markers in vitro. For instance, certain triazolethiones demonstrated significant anti-inflammatory effects comparable to standard drugs .
The biological activity of the target compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Compounds with thiazole and triazole structures often inhibit key enzymes involved in cancer cell proliferation.
- Interference with Cell Cycle : These compounds may induce apoptosis in cancer cells by disrupting the cell cycle.
- Antioxidant Properties : The presence of electron-donating groups enhances the antioxidant capacity, contributing to anti-inflammatory effects.
Case Study 1: Anticancer Efficacy
A recent study synthesized a series of thiazole-triazole derivatives and evaluated their anticancer efficacy. One compound showed an IC50 value of 10 μM against A431 skin cancer cells, indicating strong potential for further development as an anticancer agent .
Case Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial properties of related compounds. Among them, one derivative exhibited 87% inhibition against Mycobacterium tuberculosis, suggesting that structural modifications can significantly enhance bioactivity .
特性
IUPAC Name |
4-[[5-[2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazol-4-yl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanylmethyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N6O2S2/c1-3-8-29-17(26-27-20(29)33-10-13-4-6-14(7-5-13)18(31)32)15-11-34-19(25-15)30-16(21(22,23)24)9-12(2)28-30/h3-7,9,11H,1,8,10H2,2H3,(H,31,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQMIHYDUJOYCLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(F)(F)F)C2=NC(=CS2)C3=NN=C(N3CC=C)SCC4=CC=C(C=C4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N6O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。